MFCD18314504

Description

Such compounds often exhibit distinct physicochemical properties, such as solubility, bioavailability, and reactivity, which are critical for their functional roles .

Hypothetically, MFCD18314504 may share structural motifs with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MFCD13195646) or 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MFCD00003330), which feature halogen substituents and aromatic systems. These groups are common in drug candidates due to their stability and ability to participate in cross-coupling reactions .

Properties

IUPAC Name |

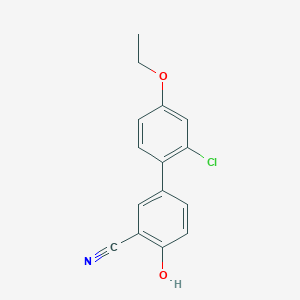

5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGARABLMDDNIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684949 | |

| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-89-3 | |

| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD18314504 involves specific synthetic routes and reaction conditions. One common method includes the use of a low-temperature self-exothermic reaction based on the solution method. This method is advantageous due to its lower production cost and shorter preparation cycle compared to vacuum methods . The reaction typically involves the mixing of specific reagents in precise ratios to achieve the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: MFCD18314504 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications.

Scientific Research Applications

MFCD18314504 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, the compound has industrial applications, such as in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of MFCD18314504 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from the evidence, as direct data for MFCD18314504 are unavailable. Key parameters include molecular weight , solubility , bioavailability , and synthetic accessibility .

Table 1: Physicochemical Properties of Selected Compounds

Key Observations:

Lipophilicity (Log Po/w) :

- The boronic acid derivative (MFCD13195646) and benzimidazole (MFCD00003330) exhibit moderate lipophilicity (Log Po/w ~2.15), favoring membrane permeability and oral bioavailability. In contrast, the dichloropyrrolopyridine (MFCD11044885) is less lipophilic (Log Po/w = 1.64), which may limit its absorption .

Solubility :

- The benzimidazole derivative (CAS 1761-61-1) demonstrates higher solubility (0.687 mg/ml) compared to the boronic acid (0.24 mg/ml) and pyrrolopyridine (0.0917 mg/ml). This aligns with its lower molecular weight and polar nitro group, enhancing aqueous solubility .

The boronic acid and pyrrolopyridine derivatives have identical synthetic accessibility scores (2.07), indicating feasible laboratory synthesis .

Research Findings and Functional Implications

- Reactivity : Boronic acids like MFCD13195646 are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in drug discovery. Their reactivity is influenced by substituents; bromine and chlorine atoms enhance stability and direct regioselectivity .

- Toxicity : The benzimidazole derivative (MFCD00003330) carries a H302 hazard warning (harmful if swallowed), whereas the pyrrolopyridine (MFCD11044885) has H315-H319-H335 warnings (skin/eye irritation, respiratory irritation). Such profiles necessitate careful handling in industrial settings .

- Therapeutic Potential: Dichlorinated heterocycles (e.g., MFCD11044885) are explored as kinase inhibitors, leveraging their ability to form hydrogen bonds with target proteins. Their low solubility, however, may require formulation enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.